molecular formula C7H3BrF4O2 B2603660 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol CAS No. 1807165-87-2

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol

Cat. No. B2603660
CAS RN: 1807165-87-2
M. Wt: 274.997
InChI Key: UZEPDRJGRUMDPP-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1807165-87-2 . It has a molecular weight of 275 . It is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol” is 1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol” is a liquid at room temperature . It has a molecular weight of 275 .

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol: is a versatile compound used as a building block in pharmaceutical drug development. Its unique structure allows for the synthesis of complex molecules that can serve as potential therapeutic agents. The presence of bromine and fluorine atoms makes it particularly useful in creating compounds with high biological activity, which are often explored for their medicinal properties .

Organic Synthesis

In organic synthesis, this compound is employed in various coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for constructing complex organic frameworks. Its reactivity with boron reagents is crucial for creating new molecules that can be further functionalized for a wide range of synthetic applications .

Material Science

The compound’s application extends to material science, where it can be used to modify surface properties of materials or as an intermediate in the synthesis of polymers with specific characteristics. Its ability to introduce fluorinated groups is particularly valuable in creating materials with enhanced stability and unique physical properties .

Analytical Chemistry

In analytical chemistry, 2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature helps in the accurate identification and quantification of similar compounds in complex mixtures .

Environmental Studies

This compound is also relevant in environmental chemistry, where it can be used to study the behavior of fluorinated organic compounds in the environment. Its stability and persistence make it a suitable candidate for long-term environmental impact studies .

Biochemistry Research

In biochemistry, the compound finds use in probing the structure-activity relationships of biomolecules. It can act as a synthetic analog or inhibitor in enzymatic studies, helping to elucidate the biochemical pathways and interactions within living organisms .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 hazard classification . It has hazard statements H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-bromo-4-fluoro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEPDRJGRUMDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-(trifluoromethoxy)phenol

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